2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

Catalog No.
S938596
CAS No.
2097968-02-8
M.F
C10H16N4
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximi...

CAS Number

2097968-02-8

Product Name

2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide

IUPAC Name

2-ethyl-4,5,6,7-tetrahydroindazole-3-carboximidamide

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C10H16N4/c1-2-14-9(10(11)12)7-5-3-4-6-8(7)13-14/h2-6H2,1H3,(H3,11,12)

InChI Key

LFDHFDRCQIFRGM-UHFFFAOYSA-N

SMILES

CCN1C(=C2CCCCC2=N1)C(=N)N

Canonical SMILES

CCN1C(=C2CCCCC2=N1)C(=N)N

    Anti-Inflammatory Agents

      Scientific Field: Medicinal chemistry and pharmacology.

      Summary: Rosati et al.

      Methods: The synthesis of this compound likely involves modifications to the indazole core structure.

      Results: The compound demonstrated anti-inflammatory effects, making it a potential candidate for drug development.

    Indazole Synthesis Strategies

      Scientific Field: Organic synthesis.

      Summary: Recent research has focused on various strategies for synthesizing 1H- and 2H-indazoles.

      Methods: Researchers explore diverse synthetic routes, including palladium-catalyzed reactions and radical cyclizations.

      Results: These strategies enable the efficient preparation of indazole derivatives, including compounds related to 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide.

2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide is a nitrogen-containing heterocyclic compound belonging to the indazole family. This compound features a bicyclic structure with a tetrahydroindazole core, which is characterized by the presence of an ethyl group at the 2-position and a carboximidamide functional group at the 3-position. The chemical formula for this compound is C10H14N4C_{10}H_{14}N_4, indicating the presence of carbon, hydrogen, and nitrogen atoms that contribute to its unique properties.

Indazole derivatives, including 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide, are recognized for their diverse biological activities and potential therapeutic applications. The structural variations in indazole compounds can significantly influence their pharmacological profiles, making them valuable in medicinal chemistry .

Such as:

  • Nucleophilic Substitution: The amine nitrogen can act as a nucleophile in reactions with electrophiles.
  • Condensation Reactions: The carboximidamide group can undergo condensation with carbonyl compounds to form more complex structures.
  • Reduction Reactions: The compound may also be subjected to reduction processes to yield amine derivatives.

These reactions highlight the potential for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties .

Indazole derivatives have been extensively studied for their biological activities, including:

  • Anticancer Activity: Some indazole derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Compounds within this class have shown effectiveness against bacterial and fungal pathogens.
  • Neuroprotective Effects: Certain indazoles are being investigated for their potential to protect neuronal cells from damage.

The specific biological activities of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide depend on its interaction with biological targets such as enzymes and receptors .

The synthesis of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate hydrazones or hydrazides and using cyclization agents can yield the desired indazole structure.
  • One-Pot Synthesis: Recent advancements have introduced one-pot methods that streamline the synthesis process by combining multiple steps into a single reaction vessel.
  • Functional Group Modifications: Existing indazole derivatives can be modified through functional group transformations to introduce the ethyl and carboximidamide substituents.

These methods emphasize efficiency and yield in producing this compound .

The applications of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide span various fields:

  • Pharmaceutical Development: Its potential as an anticancer or antimicrobial agent makes it a candidate for drug development.
  • Research Tools: This compound may serve as a biochemical probe to study specific biological pathways or mechanisms.
  • Agricultural Chemicals: Given its biological activity, it could be explored for use in agrochemicals targeting pests or diseases .

Interaction studies involving 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide focus on its binding affinity to various biological targets. These studies typically include:

  • Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits specific enzymes involved in disease processes.
  • Receptor Binding Studies: Investigating its affinity for receptors related to neurological or metabolic functions.
  • Cell Line Studies: Assessing cytotoxicity and cellular uptake in different cancer cell lines.

Such studies are crucial for understanding the pharmacodynamics and potential therapeutic uses of this compound .

Several compounds share structural similarities with 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Aspects
4-AminoindazoleContains an amino group at position 4Known for its role in cancer therapy
Indazoles with Carboxylic AcidsVariations include different carboxylic acid substituentsEnhanced solubility and bioavailability
1H-Indazole DerivativesDifferent substitutions on the indazole ringDiverse biological activities

The uniqueness of 2-ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboximidamide lies in its specific tetrahydro configuration combined with the ethyl and carboximidamide groups. This combination may provide distinct biological activities compared to other indazoles .

XLogP3

1.1

Dates

Modify: 2023-08-16

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